molecular formula C49H61N9O8 B10772023 (2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-(benzoylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-(benzoylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

Cat. No. B10772023
M. Wt: 904.1 g/mol
InChI Key: KIPTYYXCLIQOHM-KKMBCTKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

GR94800 is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the heptapeptide chain. The key steps include:

    Coupling of Benzoyl-L-alanine: The synthesis begins with the coupling of benzoyl-L-alanine to L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Addition of D-tryptophan: The next step involves the addition of D-tryptophan to the growing peptide chain.

    Incorporation of L-phenylalanine: L-phenylalanine is then coupled to the peptide chain.

    Addition of D-proline and L-proline: D-proline and L-proline are sequentially added to the peptide chain.

    Final Coupling with L-norleucine: The synthesis is completed by coupling L-norleucine to the peptide chain.

Industrial Production Methods

The industrial production of GR94800 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

GR94800 primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of peptide bonds.

Common Reagents and Conditions

Major Products

The major product of the synthesis is the heptapeptide GR94800. Hydrolysis reactions can lead to the formation of smaller peptide fragments .

Scientific Research Applications

GR94800 has a wide range of applications in scientific research, particularly in the fields of pharmacology and neuroscience. Some of its key applications include:

Mechanism of Action

GR94800 exerts its effects by selectively binding to and antagonizing NK2 receptors. This inhibition prevents the binding of endogenous neurokinins, such as neurokinin A, to NK2 receptors. The blockade of NK2 receptors modulates various physiological responses, including smooth muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

GR94800 is unique in its high selectivity for NK2 receptors compared to other neurokinin receptor antagonists. Similar compounds include:

properties

Molecular Formula

C49H61N9O8

Molecular Weight

904.1 g/mol

IUPAC Name

(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H61N9O8/c1-5-29(2)41(42(50)59)56-47(64)39-22-14-24-57(39)49(66)40-23-15-25-58(40)48(65)38(26-32-16-8-6-9-17-32)55-46(63)37(27-34-28-51-36-21-13-12-20-35(34)36)54-44(61)31(4)52-43(60)30(3)53-45(62)33-18-10-7-11-19-33/h6-13,16-21,28-31,37-41,51H,5,14-15,22-27H2,1-4H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,61)(H,55,63)(H,56,64)/t29-,30-,31-,37+,38-,39-,40+,41-/m0/s1

InChI Key

KIPTYYXCLIQOHM-KKMBCTKYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C6=CC=CC=C6

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6

Origin of Product

United States

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